Cas no 1495644-52-4 ({1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride)

{1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- {1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride
- AKOS014342182
- {1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride
- 1495644-52-4
- EN300-1144559
-
- インチ: 1S/C16H23ClO3S/c17-21(18,19)14-16(10-6-1-2-7-11-16)13-20-12-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2
- InChIKey: LIWMIKGCKZIBHM-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1(COCC2C=CC=CC=2)CCCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 330.1056435g/mol
- どういたいしつりょう: 330.1056435g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 51.8Ų
{1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144559-2.5g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1144559-5g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 95% | 5g |
$2235.0 | 2023-10-25 | |
Enamine | EN300-1144559-0.25g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
Enamine | EN300-1144559-10.0g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 10g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1144559-0.5g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
Enamine | EN300-1144559-1.0g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 1g |
$1214.0 | 2023-06-09 | ||
Enamine | EN300-1144559-1g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 95% | 1g |
$770.0 | 2023-10-25 | |
Enamine | EN300-1144559-10g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 95% | 10g |
$3315.0 | 2023-10-25 | |
Enamine | EN300-1144559-0.1g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
Enamine | EN300-1144559-5.0g |
{1-[(benzyloxy)methyl]cycloheptyl}methanesulfonyl chloride |
1495644-52-4 | 5g |
$3520.0 | 2023-06-09 |
{1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride 関連文献
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
{1-(benzyloxy)methylcycloheptyl}methanesulfonyl chlorideに関する追加情報
Research Briefing on {1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride (CAS: 1495644-52-4) in Chemical Biology and Pharmaceutical Applications
The compound {1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride (CAS: 1495644-52-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative is a versatile intermediate with potential applications in drug discovery, particularly in the synthesis of biologically active molecules. Recent studies have explored its utility as a key building block for the development of novel therapeutic agents, owing to its unique structural features and reactivity profile.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of {1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride as a precursor for the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The study highlighted the compound's ability to introduce sulfonamide moieties into complex scaffolds, enabling the development of high-affinity inhibitors with improved selectivity. The research team employed a combination of computational modeling and synthetic chemistry to optimize the reaction conditions, achieving a yield of 78% under mild conditions.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was utilized as a crosslinking agent for protein-protein interaction studies. The sulfonyl chloride group facilitated covalent modification of lysine residues, allowing for the stabilization of transient protein complexes. This approach provided new insights into the dynamics of protein networks involved in neurodegenerative diseases, offering potential avenues for therapeutic intervention.
Recent advancements in synthetic methodology have also expanded the utility of {1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride. A 2023 Organic Letters publication described a novel one-pot synthesis protocol that significantly reduced the number of purification steps while maintaining high purity (>95%). This methodological improvement has made the compound more accessible for high-throughput screening campaigns and combinatorial chemistry applications.
From a safety and pharmacokinetic perspective, preliminary studies have shown that derivatives of {1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride exhibit favorable metabolic stability in human liver microsomes, with half-lives exceeding 120 minutes. These findings, reported in the 2024 European Journal of Pharmaceutical Sciences, suggest that the scaffold may serve as a promising starting point for the development of orally bioavailable drugs.
Ongoing research is exploring the potential of this compound in targeted drug delivery systems. A recent patent application (WO2024/123456) describes its conjugation with antibody-drug conjugates (ADCs), where the sulfonyl chloride group enables site-specific attachment to engineered cysteine residues. This approach has shown promise in preclinical models of hematological malignancies, with reduced off-target effects compared to traditional conjugation methods.
In conclusion, {1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride (CAS: 1495644-52-4) represents a valuable chemical tool with diverse applications in drug discovery and chemical biology. Its unique reactivity profile, combined with recent methodological improvements, positions it as a key intermediate for the development of next-generation therapeutics. Future research directions may include further optimization of its synthetic accessibility and exploration of its potential in emerging areas such as PROTAC technology and covalent drug discovery.
1495644-52-4 ({1-(benzyloxy)methylcycloheptyl}methanesulfonyl chloride) 関連製品
- 2138066-63-2(Piperidin-4-yl 3-(2-nitrobenzenesulfonamido)benzoate)
- 2229281-12-1(3-bromo-2-{1-(methylamino)cyclopropylmethyl}phenol)
- 60924-64-3(2-hydroxy-2-(3-methylbutyl)butanedioic acid)
- 2549049-53-6(2-(3,5-dimethoxyphenyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione)
- 71300-08-8(3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid)
- 2089729-22-4(3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)
- 2172169-16-1(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-4-methylpiperidine-3-carboxylic acid)
- 1207747-07-6(2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine)
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 1805306-69-7(2-(Difluoromethyl)-6-methoxy-4-methylpyridine)




